

Pharmacological profile of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide derivatives

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Compound Name: *N*-(4-fluorophenyl)-2-piperazin-1-ylacetamide

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An In-Depth Technical Guide to the Pharmacological Profile of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** Derivatives

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Abstract

The **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from anticonvulsant and anticancer to antimicrobial and transporter inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, with a focus on their synthesis, diverse mechanisms of action, and structure-activity relationships. Detailed experimental protocols and visual representations of key concepts are included to provide researchers and drug development professionals with a thorough understanding of this promising chemical series.

Introduction: The Versatility of the N-phenyl-2-piperazin-1-ylacetamide Core

The N-phenyl-2-piperazin-1-ylacetamide core structure is a key building block in the design of novel therapeutic agents. The inherent properties of the piperazine ring, the acetamide linker, and the N-phenyl group provide a foundation for a multitude of molecular interactions with

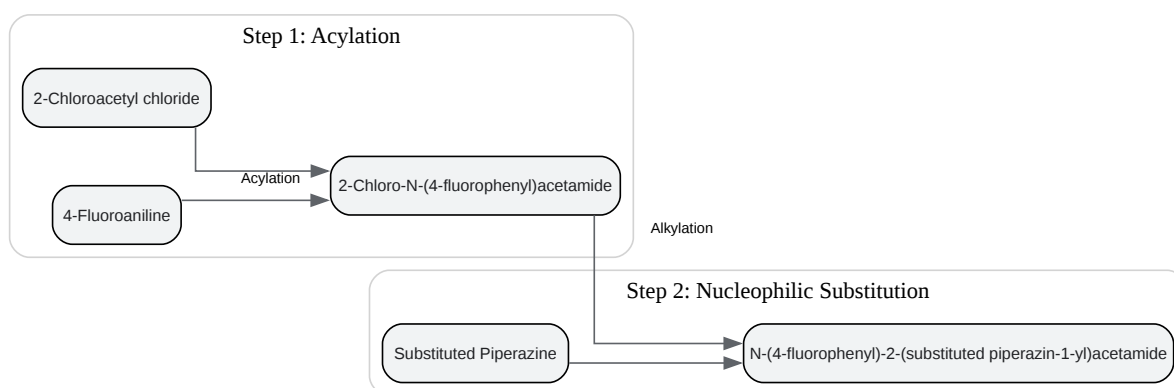
various biological targets. The acetamide moiety, in particular, is a core structure in numerous pharmaceuticals, contributing to a broad spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and antagonist properties.[1]

The introduction of a 4-fluorophenyl group onto this scaffold is a strategic modification. The fluorine atom, with its high electronegativity and small size, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will delve into the specific pharmacological profiles that emerge from this key structural feature.

General Synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Derivatives

The synthesis of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** derivatives is typically achieved through a multi-step process. A general synthetic route involves the acylation of a substituted aniline with a haloacetyl chloride, followed by nucleophilic substitution with a desired piperazine derivative.

A representative synthetic scheme is outlined below:



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Caption: General synthetic workflow for **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** derivatives.

This synthetic approach allows for the introduction of a wide variety of substituents on the piperazine ring, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

Diverse Pharmacological Profiles

Derivatives of the **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** scaffold have been investigated for a range of therapeutic applications. The following sections detail the key pharmacological activities that have been identified.

Anticonvulsant Activity

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their potential as anticonvulsant agents.[2] The primary screening of these compounds was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which are standard models for identifying compounds with activity against generalized tonic-clonic seizures and myoclonic seizures, respectively.

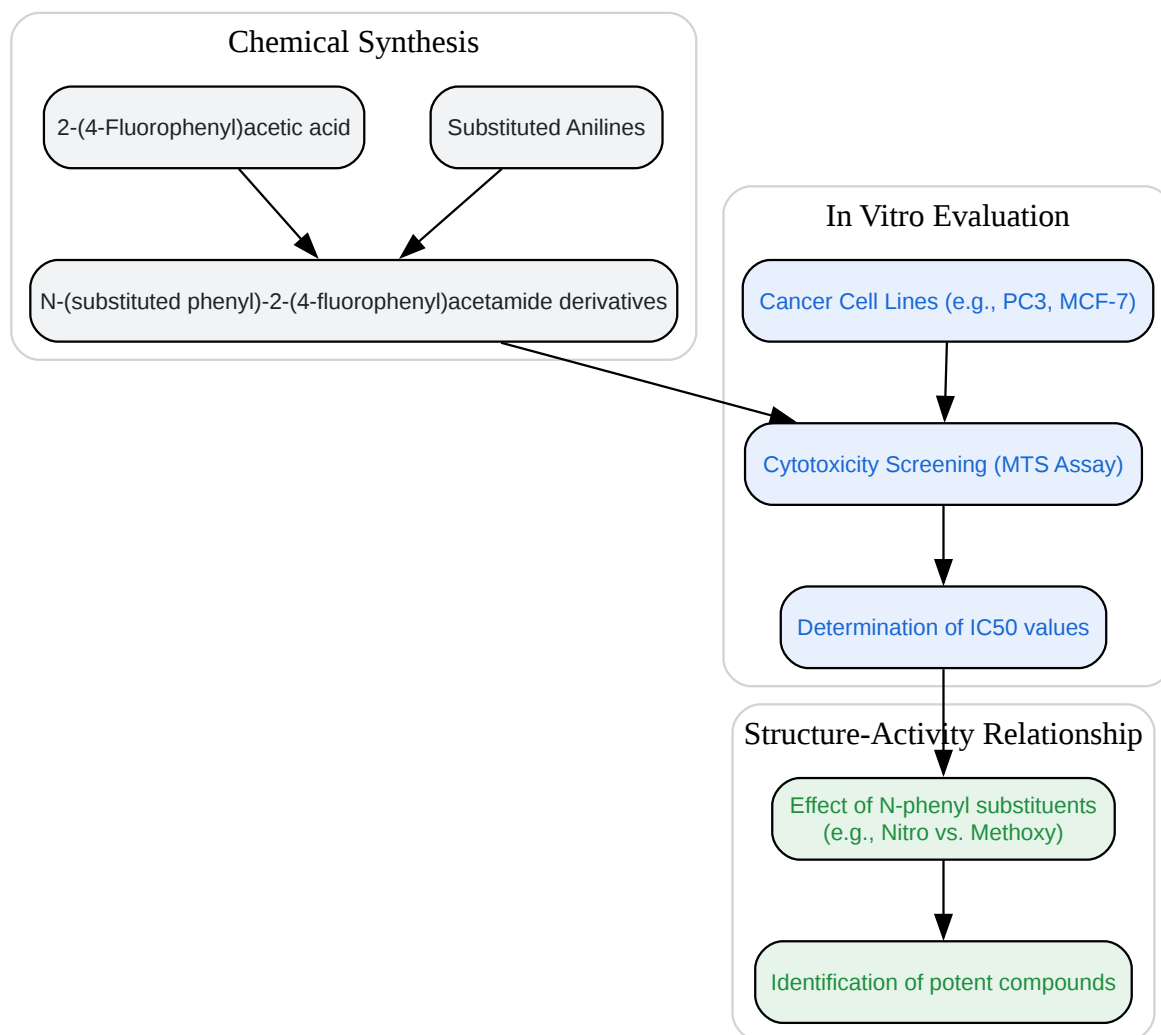
The mechanism of action for the most potent anticonvulsant derivatives was found to be associated with the neuronal voltage-sensitive sodium channels (VGSCs).[2] Specifically, in vitro studies showed that the most active compound exhibited moderate binding to site 2 of the VGSC.[2]

- **Animal Model:** Adult male mice are used.
- **Compound Administration:** Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- **Electrode Placement:** Corneal electrodes are placed on the eyes of the mice.
- **Stimulation:** A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.
- **Endpoint:** The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

Anticancer Activity

Several studies have highlighted the potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents.[3][4] In vitro cytotoxicity evaluations have been performed against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7).[3][4]

The presence of specific substituents on the N-phenyl ring was found to significantly influence the cytotoxic activity. For instance, compounds bearing a nitro moiety demonstrated higher cytotoxicity compared to those with a methoxy group.[3][4]



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Caption: Logical workflow for the evaluation of anticancer activity.

- Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
- MTS Reagent Addition: The MTS reagent, which is bio-reduced by viable cells into a colored formazan product, is added to each well.
- Incubation: The plates are incubated for 1-4 hours.
- Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
- Data Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A more complex derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with a preference for ENT2 over ENT1.^{[5][6]} ENTs are crucial for nucleotide synthesis and the regulation of adenosine signaling.^[5]

Structure-activity relationship studies on analogues of FPMINT have revealed that the presence of a halogen on the fluorophenyl moiety adjacent to the piperazine ring is essential for the inhibitory effects on both ENT1 and ENT2.^[5]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** derivatives is highly dependent on the nature and position of substituents on both the N-phenyl and piperazine rings.

Pharmacological Activity	Key Structural Features for Enhanced Activity	Reference
Anticonvulsant	3-(Trifluoromethyl)anilide moiety	[2]
Anticancer (PC3 cells)	Nitro-substituents on the N-phenyl ring	[3][4]
ENT Inhibition	Halogen substitution on the fluorophenyl ring	[5]
Antimycobacterial	Lipophilic substituents (e.g., 3'-CF ₃ or 4'-F) on a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety	[7]

Conclusion and Future Directions

The **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of pharmacological activities. The accumulated evidence suggests that this chemical class holds significant promise for the development of novel therapeutics for a range of diseases, including epilepsy, cancer, and infectious diseases.

Future research should focus on the following areas:

- **Target Identification and Validation:** For derivatives with promising in vivo activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for rational drug design.
- **Pharmacokinetic and Toxicological Profiling:** Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of lead compounds.
- **Lead Optimization:** Further exploration of the structure-activity relationships through the synthesis and screening of new analogues will be essential for improving potency, selectivity, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of **N-(4-fluorophenyl)-2-piperazin-1-ylacetamide** derivatives and unlock their full therapeutic potential.

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